5-Bromo-2,4-dimethylpyrimidine
Overview
Description
5-Bromo-2,4-dimethylpyrimidine is a brominated pyrimidine derivative that serves as an important intermediate in various chemical syntheses. It is characterized by the presence of a bromine atom and two methyl groups on the pyrimidine ring, which is a heterocyclic aromatic compound with nitrogen atoms at positions 1 and 3.
Synthesis Analysis
The synthesis of brominated pyrimidine derivatives often involves regioselective reactions. For instance, the reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Another synthesis method involves the condensation of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione under reflux conditions to yield a 5-bromo indole derivative . Additionally, bromination of 5-allyl-6-mercaptopyrimidine leads to the synthesis of 2,4-dimethyl-5,6-dihydro-6-bromomethylthieno[2,3-d]pyrimidine .
Molecular Structure Analysis
The molecular structure of brominated pyrimidine derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine shows an asymmetric unit containing the pyrimidine derivative and water molecules, with typical intramolecular hydrogen bonds observed . The structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was also confirmed by X-ray single crystal diffraction .
Chemical Reactions Analysis
Brominated pyrimidine derivatives can undergo various chemical reactions. The aminolysis of bromopyrimidines has been studied, showing that bromopyrimidines are generally more reactive than their chloro- or iodo- counterparts . The reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium yields a bipyrimidine derivative, which can further react to form various substituted bipyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrimidine derivatives can be studied using spectroscopic and computational methods. Spectroscopic investigations of 5-bromo-2-hydroxy pyrimidine include molecular geometry, vibrational wavenumbers, and electronic properties evaluated from UV–visible spectra . The thermal stability of these compounds can be significant, as one derivative showed good thermal stability up to 215 °C . Computational analysis, such as density functional theory (DFT), is used to predict molecular properties and reactivity, such as in the study of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid .
Scientific Research Applications
Application 1: α-Glucosidase Inhibitors
- Summary of the Application : 5-Bromo-2,4-dimethylpyrimidine has been used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which have been evaluated as potential inhibitors of the α-glucosidase enzyme .
- Results or Outcomes : Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50=12.4–103.2 μM. Compounds 1 (IC50=37.82±0.08 μM), 9 (IC50=37.76±0.05 μM), 12 (IC50=24.96±0.09 μM), 16 (IC50=21.15±0.08 μM) and 17 (IC50=8.34±0.02 μM) showed excellent inhibition as compared to the standard drug acarbose (IC50=38.25±0.12 μM). Especially, compound 17 (IC50=8.34±0.02 μM) was found to be five-fold more active than the standard .
Application 2: Synthesis of Styrylpyrimidines
- Summary of the Application : 5-Bromo-2,4-dimethylpyrimidine can be used in the synthesis of styrylpyrimidines, which are compounds with a wide range of biological activities .
- Methods of Application : The specific method involves reacting 5-bromo-2-methylpyrimidine with benzaldehyde in the presence of a Lewis acid, ZnCl2, to yield 5-bromo-2-styrylpyrimidine . Similarly, 4-methylpyrimidine and benzaldehyde with acetic anhydride has given 4-styrylpyrimidine .
- Results or Outcomes : The reaction yields styrylpyrimidines in good yield .
Application 3: Nucleophile in Organic Reactions
- Summary of the Application : 2-amino-4,6-dimethylpyrimidine, a derivative of 5-Bromo-2,4-dimethylpyrimidine, can act as a nucleophile in organic reactions .
- Methods of Application : The specific method involves deprotonating 2-amino-4,6-dimethylpyrimidine, which can then act as a nucleophile and attack the carbon atom of an aldehyde .
- Results or Outcomes : The reaction results in the formation of a new carbon-nitrogen bond .
Safety And Hazards
5-Bromo-2,4-dimethylpyrimidine is associated with certain hazards. It has been classified under GHS07 and carries a warning signal word . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-bromo-2,4-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITPCPFEEVHRRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500216 | |
Record name | 5-Bromo-2,4-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dimethylpyrimidine | |
CAS RN |
69696-37-3 | |
Record name | 5-Bromo-2,4-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,4-dimethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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